Boiling Point Comparison: 2,2,3-Tribromo-1,1,1-trifluoropropane vs. 2-BTP and 1,2-Dibromo Analogs
The boiling point of 2,2,3-tribromo-1,1,1-trifluoropropane is significantly higher than that of 2-bromo-3,3,3-trifluoropropene (2-BTP) and 1,2-dibromo-3,3,3-trifluoropropane, reflecting its increased molecular weight and bromine content. This higher boiling point makes it a more suitable intermediate for reactions requiring elevated temperatures without solvent loss, distinguishing it from the more volatile alternatives .
| Evidence Dimension | Normal Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 161–162 °C |
| Comparator Or Baseline | 2-Bromo-3,3,3-trifluoropropene (2-BTP, CAS 1514-82-5): 29–34 °C; 1,2-Dibromo-3,3,3-trifluoropropane (CAS 431-21-0): 115–116 °C |
| Quantified Difference | Target boils 127–133 °C higher than 2-BTP; 45–47 °C higher than 1,2-dibromo analog |
| Conditions | Literature and vendor-reported data at standard atmospheric pressure |
Why This Matters
A higher boiling point reduces volatility and solvent loss during heated synthetic procedures, enabling a wider operational temperature range for reactions such as alkoxide-induced eliminations.
